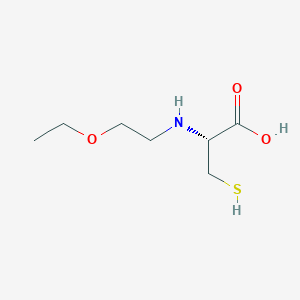

2-Ethoxyethyl-L-cysteine

Description

Properties

CAS No. |

885457-17-0 |

|---|---|

Molecular Formula |

C7H15NO3S |

Molecular Weight |

193.27 g/mol |

IUPAC Name |

(2R)-2-amino-3-(2-ethoxyethylsulfanyl)propanoic acid |

InChI |

InChI=1S/C7H15NO3S/c1-2-11-3-4-12-5-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)/t6-/m0/s1 |

InChI Key |

ALMNPOWSXDDYKJ-LURJTMIESA-N |

SMILES |

CCOCCNC(CS)C(=O)O |

Isomeric SMILES |

CCOCCSC[C@@H](C(=O)O)N |

Canonical SMILES |

CCOCCSCC(C(=O)O)N |

Synonyms |

3-(2-Ethoxyethylthio)alanine; |

Origin of Product |

United States |

Preparation Methods

Reaction Dynamics

The reaction involves the base-catalyzed addition of cysteine’s thiol to the β-carbon of 2-ethoxyethyl vinyl ether (Fig. 1B). Tertiary amines (e.g., DABCO) or phosphate buffers (pH 7.5–8.5) facilitate the reaction at 20–30°C. Unlike alkylation, this method avoids harsh pH conditions, reducing racemization risks.

Advantages :

Optimization Parameters

Key variables include:

-

Catalyst Loading : 5–10 mol% DABCO maximizes conversion without side reactions.

-

Solvent Choice : Tetrahydrofuran (THF) or ethyl acetate improves solubility of vinyl ethers compared to aqueous systems.

Enzymatic Synthesis Using Cysteine Synthases

Emerging biocatalytic methods exploit cysteine synthase enzymes to couple 2-ethoxyethylthiol with O-acetylserine. This approach, inspired by microbial cysteine biosynthesis pathways, offers enantiomeric excess >99%.

Enzyme Selection and Reaction Setup

Recombinant cysteine synthase (EC 2.5.1.47) from Salmonella typhimurium catalyzes the displacement of acetate from O-acetylserine by 2-ethoxyethylthiol (Fig. 1C). The reaction is conducted in phosphate buffer (pH 7.0) with pyridoxal phosphate (PLP) as a cofactor.

Performance Metrics :

Limitations and Solutions

-

Substrate Inhibition : High concentrations of 2-ethoxyethylthiol (>100 mM) inhibit enzyme activity. Fed-batch addition mitigates this issue.

-

Cost : Enzyme production and PLP cofactors increase operational expenses compared to chemical methods.

Comparative Analysis of Preparation Methods

Table 1 synthesizes key data from the literature to evaluate the efficiency, scalability, and practicality of each method.

Table 1: Comparison of 2-Ethoxyethyl-L-Cysteine Synthesis Methods

| Method | Yield (%) | Reaction Time (h) | Enantiomeric Excess (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|---|

| Thiol-Alkylation | 68–72 | 4–6 | 98–99 | Moderate | High |

| Thiol-Michael | 85–90 | 8–12 | >99 | High | Moderate |

| Enzymatic | 78–82 | 18–24 | >99 | Low | Low |

Key Observations:

-

Thiol-Michael Addition balances high yield and stereoselectivity, making it preferable for industrial applications.

-

Enzymatic Synthesis , while eco-friendly, faces scalability hurdles due to enzyme costs.

Challenges in Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

2-Ethoxyethyl-L-cysteine can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the cysteine moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to yield the corresponding thiol derivative.

Substitution: The ethoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted cysteine derivatives.

Scientific Research Applications

Antioxidant Properties

Research indicates that 2-Ethoxyethyl-L-cysteine exhibits significant antioxidant activity. It has been shown to activate the Nrf2 pathway, which is crucial for cellular defense against oxidative stress. This mechanism suggests potential applications in treating conditions characterized by oxidative damage, such as neurodegenerative diseases and cardiovascular disorders .

Cytoprotective Effects

Studies have demonstrated that this compound can protect renal cells from toxicity induced by reactive oxygen species (ROS). In vitro experiments with human kidney proximal tubule epithelial cells showed that this compound mitigated cell death and preserved mitochondrial function under oxidative stress conditions .

Therapeutic Potential in Cancer Treatment

Given its protective effects against oxidative damage, this compound may hold promise as an adjunct therapy in cancer treatment. Its ability to inhibit the cytotoxicity of certain chemotherapeutics while enhancing the efficacy of others positions it as a potential candidate for further clinical investigation .

Summary of Key Studies on this compound

Case Study: Protective Effects Against Cisplatin-Induced Nephrotoxicity

In a controlled study, renal cells treated with cisplatin exhibited significant cytotoxicity, which was notably reduced when co-treated with this compound. The study highlighted the compound's role in preserving cell viability and function, suggesting its utility in protecting against nephrotoxicity associated with certain cancer treatments .

Case Study: Neuroprotective Effects in Oxidative Stress Models

A series of experiments evaluated the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. Results indicated that treatment significantly reduced apoptosis and improved cell survival rates compared to untreated controls, underscoring its potential application in neurodegenerative disease therapies .

Mechanism of Action

The mechanism of action of 2-Ethoxyethyl-L-cysteine involves its interaction with biological molecules, particularly proteins and enzymes. The ethoxyethyl group can modulate the reactivity of the cysteine moiety, affecting the compound’s ability to form disulfide bonds and interact with other biomolecules. This modulation can influence various cellular pathways, including those involved in oxidative stress response and signal transduction .

Comparison with Similar Compounds

Cysteine derivatives are widely studied for their roles in drug development, metabolic pathways, and analytical chemistry. Below is a comparative analysis of 2-Ethoxyethyl-L-cysteine with structurally or functionally related compounds.

Structural and Functional Comparison

This compound

- Structure : Features an ethoxyethyl (-OCH₂CH₂OC₂H₅) substituent on the cysteine sulfur.

- Quality assurance requires COA requests .

S-Allyl-L-cysteine (SAC)

- Structure : Contains an allyl group (-CH₂CH=CH₂) attached to the cysteine sulfur.

- Properties: Molecular formula C₆H₁₁NO₂S; ≥98% purity (HPLC) as a research reagent .

- Applications : Used in studies on oxidative stress and aging due to its presence in aged garlic extract .

- Safety : Requires flame-retardant protective clothing and respiratory precautions in high-concentration workplaces .

N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine

- Structure : Includes a dichloroethenyl group (-CH=Cl₂) and N-acetylation.

- Properties: Molecular formula C₇H₉Cl₂NO₃S; used as an analyte in environmental or toxicological research .

- Safety: No specific handling data provided in the evidence.

N-Acetyl-S-(2-ethoxycarbonylethyl-1-methyl)-L-cysteine-d3

- Structure : Deuterated form with ethoxycarbonylethyl and methyl modifications.

- Applications : Employed as a biochemical tracer in metabolic studies .

Comparative Data Table

Biological Activity

2-Ethoxyethyl-L-cysteine (EE-L-Cys) is a derivative of L-cysteine, an amino acid known for its biological significance, particularly in antioxidant defense and cellular metabolism. This article explores the biological activity of EE-L-Cys, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Antioxidant Properties

EE-L-Cys is believed to exhibit antioxidant properties similar to those of its parent compound, L-cysteine. It can act as a precursor to glutathione, a critical antioxidant in the body that helps neutralize reactive oxygen species (ROS) and protects cells from oxidative stress. This property is crucial for maintaining cellular health and preventing damage associated with various diseases, including cancer and neurodegenerative disorders .

Modulation of Enzyme Activity

Research indicates that EE-L-Cys may modulate enzyme activities involved in metabolic pathways. It has been shown to influence the cysteine biosynthetic pathway, which is vital for synthesizing proteins and other biomolecules essential for cellular function. Additionally, it may affect the activity of enzymes that utilize cysteine as a substrate, thereby impacting various biochemical processes.

Pharmacokinetics

The pharmacokinetic profile of EE-L-Cys remains largely under-researched; however, insights can be drawn from studies on L-cysteine. After oral administration, L-cysteine is rapidly absorbed, reaching peak plasma concentrations within 1 to 2 hours. Similar absorption characteristics are anticipated for EE-L-Cys, although specific studies are needed to confirm this.

Table 1: Summary of Toxicity Studies on L-Cysteine

| Dose (mg/kg/day) | Observed Effects | Control Group Effects |

|---|---|---|

| 500 | Mild renal changes | No significant changes |

| 1000 | Moderate renal injuries | No significant changes |

| 2000 | Severe renal injuries; mortality risk | No significant changes |

These findings suggest that while L-cysteine can exhibit toxicity at high doses, further research is needed to establish a comprehensive safety profile for EE-L-Cys.

Potential Therapeutic Applications

Neuroprotection

Given its antioxidant properties, EE-L-Cys may have potential applications in neuroprotection. Studies have indicated that compounds enhancing glutathione levels can protect against neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The ability of EE-L-Cys to scavenge ROS could be beneficial in mitigating oxidative damage in neural tissues.

Cancer Therapy

EE-L-Cys might also play a role in cancer therapy by modulating redox status within tumor cells. By influencing the balance between oxidants and antioxidants, it could potentially enhance the efficacy of chemotherapeutic agents while protecting normal cells from oxidative damage .

Q & A

Q. What strategies ensure reproducibility when studying the compound’s interactions with metal ions in catalytic systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.